Gandotinib

Vue d'ensemble

Description

Le Gandotinib, également connu sous le nom de LY-2784544, est un médicament expérimental développé par Eli Lilly pour le traitement du cancer. Il s’agit d’un inhibiteur de petite molécule de la Janus kinase 2 (JAK2), avec une inhibition mineure supplémentaire du transducteur de signal et de l’activateur de la transcription 3 (STAT3). Le this compound a montré un potentiel prometteur dans les essais cliniques pour les patients atteints de néoplasmes myéloprolifératifs, de polycythémie vraie, de thrombocythémie essentielle et de myélofibrose .

Méthodes De Préparation

La synthèse du Gandotinib implique plusieurs étapes, à commencer par la préparation de la structure principale de l’imidazo[1,2-b]pyridazine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau imidazo[1,2-b]pyridazine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe morpholinométhyle : Cette étape implique la réaction de la structure principale avec la morpholine en présence d’une base appropriée.

Attachement du groupe 4-chloro-2-fluorobenzyl : Cette étape est réalisée par une réaction de substitution nucléophile.

Modifications finales : Le composé subit de nouvelles modifications pour introduire le groupe 5-méthyl-1H-pyrazol-3-yl

Les méthodes de production industrielle du this compound impliqueraient probablement l’optimisation de ces voies de synthèse afin d’assurer un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

Le Gandotinib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, en particulier au niveau des groupes fonctionnels nitro ou carbonyl.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique halogéné.

Hydrolyse : Le composé peut être hydrolysé dans des conditions acides ou basiques, conduisant à la dégradation du groupe morpholinométhyle

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Le this compound sert d’outil précieux pour étudier l’inhibition de la Janus kinase 2 et ses effets sur diverses voies biochimiques.

Biologie : Le composé est utilisé pour étudier le rôle de la Janus kinase 2 dans la signalisation cellulaire et son impact sur la prolifération cellulaire et l’apoptose.

Médecine : Le this compound est étudié comme un agent thérapeutique potentiel pour les néoplasmes myéloprolifératifs, la polycythémie vraie, la thrombocythémie essentielle et la myélofibrose. .

Industrie : Le potentiel du this compound en tant que traitement anticancéreux a des implications pour l’industrie pharmaceutique, en particulier dans le développement de thérapies ciblées pour les tumeurs hématologiques malignes

Applications De Recherche Scientifique

Myeloproliferative Neoplasms

Gandotinib has been primarily studied for its efficacy in treating Philadelphia chromosome-negative MPNs:

- Polycythemia Vera : In clinical trials, patients with polycythemia vera showed significant improvements in hematological parameters and symptom relief when treated with this compound.

- Essential Thrombocythemia : Patients with essential thrombocythemia also benefited from treatment, with notable reductions in platelet counts and symptom severity.

- Myelofibrosis : The efficacy in myelofibrosis was more variable; however, some patients experienced substantial clinical improvement.

Clinical Trials Overview

This compound has undergone various phases of clinical trials to evaluate its safety and efficacy:

- Phase 1 Trials : Initial studies focused on determining the maximum tolerated dose and safety profile. A study involving 38 patients indicated that the maximum tolerated dose was 120 mg daily. Common adverse effects included diarrhea (55.3%) and nausea (42.1%) .

- Phase 2 Trials : A multicenter study assessed the drug's efficacy in a larger cohort (138 patients) with JAK2 V617F mutations. The overall response rates were impressive: 95% for polycythemia vera, 90.5% for essential thrombocythemia, and 9.1% for myelofibrosis . Notably, 44% of patients reported a significant improvement in symptoms after one year of treatment.

Efficacy Data

The following table summarizes key findings from clinical trials involving this compound:

| Condition | Overall Response Rate (%) | Common Adverse Events |

|---|---|---|

| Polycythemia Vera | 95 | Anemia (11.6%), Diarrhea |

| Essential Thrombocythemia | 90.5 | Hyperuricemia (3.2%) |

| Myelofibrosis | 9.1 | Fatigue (2.9%), Nausea |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Case Study 1 : A patient with refractory polycythemia vera showed a marked reduction in hematocrit levels and improvement in quality of life metrics after initiating treatment with this compound.

- Case Study 2 : In another instance involving essential thrombocythemia, the patient achieved normalization of platelet counts within three months of starting therapy.

Mécanisme D'action

Le Gandotinib exerce ses effets en inhibant la Janus kinase 2 (JAK2), une enzyme clé impliquée dans la voie de signalisation JAK-STAT. Cette voie est cruciale pour la régulation de divers processus cellulaires, notamment la croissance cellulaire, la différenciation et la réponse immunitaire. En inhibant la JAK2, le this compound perturbe la cascade de signalisation, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules cancéreuses. De plus, le this compound a des effets inhibiteurs mineurs sur le transducteur de signal et l’activateur de la transcription 3 (STAT3), contribuant ainsi à ses propriétés anticancéreuses .

Comparaison Avec Des Composés Similaires

Le Gandotinib fait partie d’une classe de composés appelés inhibiteurs de la Janus kinase. Les composés similaires comprennent :

Ruxolitinib : Un autre inhibiteur de la JAK2 utilisé pour le traitement de la myélofibrose et de la polycythémie vraie. Le Ruxolitinib a une structure chimique différente et un profil inhibiteur plus large que le this compound.

Fedratinib : Un inhibiteur sélectif de la JAK2 approuvé pour le traitement de la myélofibrose. Le Fedratinib a montré son efficacité chez les patients porteurs de mutations JAK2V617F, de manière similaire au this compound.

Baricitinib : Un inhibiteur de la JAK1 et de la JAK2 utilisé pour le traitement de la polyarthrite rhumatoïde. .

Le caractère unique du this compound réside dans son inhibition spécifique de la JAK2 avec une inhibition mineure supplémentaire du STAT3, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Activité Biologique

Gandotinib, also known as LY2784544, is a small molecule drug primarily developed as an inhibitor of the Janus kinase 2 (JAK2) pathway. This compound has garnered attention for its potential therapeutic applications in treating myeloproliferative neoplasms (MPNs) such as primary myelofibrosis, polycythemia vera, and essential thrombocythemia. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical studies, and comparative efficacy against other JAK inhibitors.

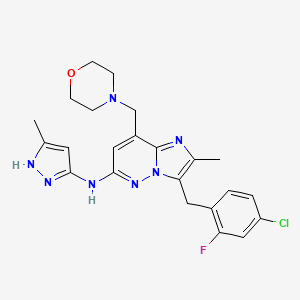

- Chemical Formula : C23H25ClFN7O

- Molecular Weight : 469.95 g/mol

- Structure : this compound features a complex structure designed to target the ATP-binding site of JAK2.

This compound functions as a potent ATP-competitive inhibitor of the JAK2 V617F mutation, which is prevalent in many hematological malignancies. Its mechanism involves:

- Inhibition of JAK2 Activity : this compound binds to the ATP-binding pocket of JAK2, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

- Selectivity : While targeting JAK2, this compound exhibits selectivity over other JAK family members, which may reduce off-target effects seen with less selective inhibitors.

Table 1: Comparison of JAK Inhibitors

| Inhibitor | Selectivity | Potency (IC50) | Approved Indications |

|---|---|---|---|

| Ruxolitinib | Moderate | 1.3 µM | Myelofibrosis, PV |

| Fedratinib | High | 0.5 µM | Myelofibrosis |

| Momelotinib | Moderate | 0.7 µM | Myelofibrosis |

| This compound | High | 0.3 µM | Clinical trials for MPNs |

Phase 1 Study Overview

A pivotal Phase 1 study evaluated the safety and efficacy of this compound in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and assess pharmacodynamic responses.

- Participants : Adult patients diagnosed with MPNs.

- Dosage : Patients received escalating doses of this compound.

- Endpoints :

- Primary: Safety and tolerability.

- Secondary: Efficacy measures including reduction in spleen size and improvement in symptom scores.

Results

The results indicated that this compound was well-tolerated at doses up to a certain threshold, with notable reductions in spleen volume observed in several participants. Additionally, patients reported improvements in quality of life metrics associated with MPN symptoms.

Case Study Insights

One notable case involved a patient with refractory myelofibrosis who demonstrated a significant clinical response after initiating treatment with this compound. The patient experienced:

- A 50% reduction in spleen size after three months.

- Marked improvement in fatigue and overall well-being.

Structural Insights

Recent structural studies utilizing X-ray crystallography have elucidated the binding interactions between this compound and JAK2. The crystal structure reveals critical interactions that confer its selectivity and potency:

- Binding Affinity : High-resolution structures demonstrate that this compound occupies the front pocket of the ATP-binding site, which is crucial for its inhibitory activity against JAK2.

- Comparative Analysis : Structural comparisons with other JAK inhibitors highlight unique binding conformations that may influence selectivity profiles.

Table 2: Structural Characteristics of JAK2 Inhibitors

| Inhibitor | Binding Site Interaction | Selectivity Profile |

|---|---|---|

| Ruxolitinib | Front pocket | Moderate |

| Fedratinib | Front pocket | High |

| This compound | Front pocket | High |

Propriétés

IUPAC Name |

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSZANZGUXWJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153789 | |

| Record name | Gandotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229236-86-5 | |

| Record name | Gandotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gandotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gandotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gandotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANDOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.